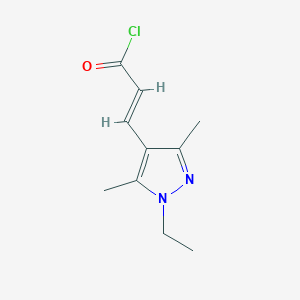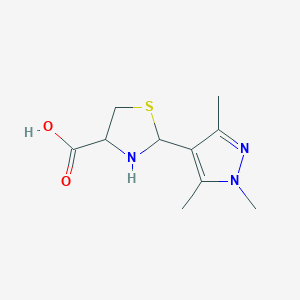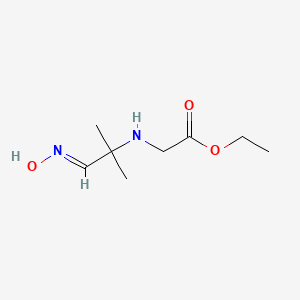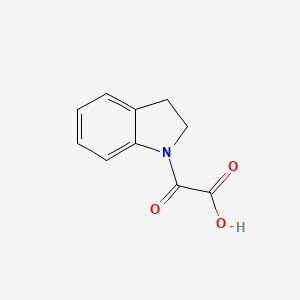![molecular formula C20H10Cl2N2O2 B1360043 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-17-6](/img/structure/B1360043.png)
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione
Overview
Description
Mechanism of Action
Mode of Action
It’s known that the compound forms a two-dimensional hydrogen-bond network through bifurcated n—h o hydrogen bonds . This could potentially influence its interaction with its targets and the resulting changes.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it was observed that black crystals of the compound, which lack intermolecular hydrogen bonds, were obtained from the vapour phase at a lower-temperature region in a sublimation tube . This suggests that temperature and phase can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione plays a significant role in biochemical reactions, particularly due to its ability to form hydrogen bonds. The compound interacts with various enzymes and proteins through bifurcated N—H O hydrogen bonds, forming a two-dimensional hydrogen-bond network . These interactions can influence the structural stability and function of the enzymes and proteins involved. For instance, the compound’s interaction with quinacridone derivatives is characterized by N—H O intermolecular hydrogen bonds, which are crucial for maintaining the structural integrity of these molecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound’s interaction with cellular proteins can lead to changes in gene expression, potentially affecting various cellular functions . Additionally, the compound’s ability to form hydrogen bonds with cellular components can impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form bifurcated N—H O hydrogen bonds allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular processes. The compound’s molecular structure, characterized by its planar quinacridone skeleton, plays a crucial role in its binding interactions and overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can form stable hydrogen-bond networks, which contribute to its long-term stability . Over extended periods, the compound may undergo degradation, potentially leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have indicated that the compound’s effects on cellular function can vary, with potential implications for its use in biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . High doses of the compound can lead to toxicity, affecting cellular function and overall health in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form hydrogen bonds with metabolic enzymes can influence metabolic flux and metabolite levels . These interactions can alter the activity of key enzymes involved in metabolic pathways, potentially affecting overall cellular metabolism. The compound’s role in these pathways highlights its importance in biochemical research and its potential impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form hydrogen bonds with transporters and binding proteins plays a crucial role in its transport and distribution, influencing its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by its molecular structure and interactions with cellular components. The compound’s planar quinacridone skeleton and ability to form hydrogen bonds contribute to its targeting to specific cellular compartments . These interactions can affect the compound’s activity and function within different subcellular locations, highlighting its potential impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione typically involves the condensation of appropriate aniline derivatives with phthalic anhydride under high-temperature conditions . The reaction is often carried out in the presence of a catalyst such as zinc chloride or polyphosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves a multi-step process that includes the initial synthesis of the intermediate compounds followed by purification through sublimation or recrystallization . The final product is obtained as red crystals, which are then used in various pigment applications .
Chemical Reactions Analysis
Types of Reactions
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinacridone derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinacridone derivatives, which are used in different pigment and dye applications .
Scientific Research Applications
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethylquinacridone (Pigment Red 122): Known for its excellent color properties and stability.
Quinacridone Violet (Pigment Violet 19): Used in various pigment applications due to its vibrant color and stability.
Uniqueness
2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione is unique due to its specific halogen substitution, which imparts distinct color properties and enhances its stability compared to other quinacridone derivatives .
Properties
IUPAC Name |
2,9-dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2N2O2/c21-9-1-3-15-11(5-9)19(25)13-8-18-14(7-17(13)23-15)20(26)12-6-10(22)2-4-16(12)24-18/h1-8H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZQBGDNVOHQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029253 | |
| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3089-17-6, 61932-63-6 | |
| Record name | Pigment Red 202 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quino(2,3-b)acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quino[2,3-b]acridine-7,14-dione, 2,9-dichloro-5,12-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Pigment Red 210 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)
![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)
![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)


